2-(4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
Overview
Description
2-(4-(chloromethyl)-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is a useful research compound. Its molecular formula is C10H8ClN3S and its molecular weight is 237.71 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activity : A study by El‐Mekabaty (2015) explored the use of a related compound, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, as a key intermediate in synthesizing polyfunctionally substituted heterocycles, including pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene. These compounds, particularly the pyrazole and thiophene derivatives, exhibited antioxidant activity comparable to ascorbic acid, suggesting potential applications in the development of antioxidant agents (El‐Mekabaty, 2015).
Synthesis of Pyrazole Derivatives : Kheder et al. (2014) reported the synthesis of novel pyrazole derivatives using a process involving the condensation of acetonitrile derivatives with thiophene-2-carbaldehyde. This research highlights the versatility of acetonitrile derivatives in synthesizing pyrazole scaffolds, which could have implications in pharmaceutical chemistry (Kheder et al., 2014).
Metallomacrocyclic Complexes : A study by Guerrero et al. (2008) on the synthesis and characterization of metallomacrocyclic palladium(II) complexes with new hybrid pyrazole ligands revealed that these complexes could be obtained in different forms, depending on the solvent. This research provides insights into the use of such compounds in the synthesis of complex metal-organic structures, which could be relevant in catalysis and material science (Guerrero et al., 2008).
Diverse Compound Library Generation : Roman (2013) utilized a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material to generate a structurally diverse library of compounds. This research demonstrates the potential of acetonitrile derivatives in diversifying chemical libraries, which is essential for drug discovery and development (Roman, 2013).
Electrochemical Studies and Polymerization : Soylemez et al. (2015) explored the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, revealing lower oxidation potential, lower bandgap, and higher optical contrast. This suggests potential applications in materials science, particularly in developing new electrochromic materials (Soylemez et al., 2015).
Properties
IUPAC Name |
2-[4-(chloromethyl)-3-thiophen-3-ylpyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3S/c11-5-9-6-14(3-2-12)13-10(9)8-1-4-15-7-8/h1,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZRAOISESORTPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NN(C=C2CCl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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